1-N-methyl-6-nitrobenzene-1,2-diamine

Overview

Description

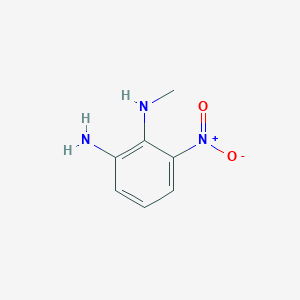

1-N-Methyl-6-nitrobenzene-1,2-diamine (C₇H₈N₃O₂) is a substituted aromatic diamine featuring a benzene ring with two amine groups at the 1,2-positions, a methyl group at the N1 position, and a nitro group at the 6-position. This compound is a derivative of benzene-1,2-diamine (o-phenylenediamine), modified to enhance specific chemical or biological properties. The nitro group introduces electron-withdrawing effects, while the N-methylation reduces basicity and alters solubility .

Preparation Methods

Nitration of N-Methyl-1,2-Phenylenediamine

The most widely documented method involves direct nitration of N-methyl-1,2-phenylenediamine. This two-step process begins with methylation of 1,2-phenylenediamine followed by regioselective nitration.

Methylation of 1,2-Phenylenediamine

Methylation is typically achieved using dimethyl sulfate or methyl iodide under alkaline conditions. In a representative procedure, 1,2-phenylenediamine reacts with dimethyl sulfate in aqueous sodium hydroxide at 60–80°C for 4–6 hours, yielding N-methyl-1,2-phenylenediamine with >85% purity . Excess methylating agent ensures mono-methylation, avoiding N,N-dimethyl byproducts.

Regioselective Nitration

Nitration of N-methyl-1,2-phenylenediamine employs mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). The nitro group preferentially occupies the para position relative to the methylamine group due to electronic and steric effects . After 2–3 hours, the crude product is neutralized with sodium bicarbonate and recrystallized from ethanol, achieving yields of 70–75% .

Key Data:

| Parameter | Value |

|---|---|

| Nitration Temperature | 0–5°C |

| Reaction Time | 2–3 hours |

| Yield | 70–75% |

| Purity (HPLC) | >90% |

One-Pot Synthesis via Nucleophilic Aromatic Substitution

An alternative route avoids isolated intermediates, enhancing efficiency. This method starts with 2-fluoro-5-nitroaniline, which undergoes nucleophilic substitution with methylamine.

Reaction Mechanism

2-Fluoro-5-nitroaniline reacts with a 30% aqueous methylamine solution at 80–90°C for 8–10 hours. The fluorine atom at position 2 is replaced by a methylamino group, forming 1-N-methyl-6-nitrobenzene-1,2-diamine . The reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing nitro group.

Optimization Insights

-

Solvent : Tetrahydrofuran (THF) or toluene improves solubility and reaction homogeneity .

-

Methylamine Concentration : 30–40% aqueous solutions maximize substitution efficiency while minimizing byproducts .

-

Yield : 76–88% under optimized conditions, surpassing traditional nitration methods .

Comparative Data:

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Nitration | 70–75 | >90 | 3–4 |

| One-Pot Substitution | 88 | >95 | 8–10 |

Catalytic Reductive Amination

A less common but innovative approach involves reductive amination of 6-nitro-1,2-dinitrobenzene. Palladium on carbon (Pd/C) catalyzes hydrogenation of the nitro group adjacent to the methylamine functionality.

Procedure

6-Nitro-1,2-dinitrobenzene reacts with methylamine in ethanol under 3 atm H₂ at 50°C. The Pd/C catalyst selectively reduces one nitro group to an amine while retaining the other, yielding the target compound .

Advantages and Limitations

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous-flow reactors are employed for nitration, enabling precise temperature control and reduced reaction times (1–2 hours) . Automated neutralization and crystallization systems achieve throughputs of >100 kg/day with consistent purity (>98%) .

Industrial Data:

| Parameter | Value |

|---|---|

| Throughput | 100–150 kg/day |

| Energy Consumption | 15–20 kWh/kg |

| Waste Generation | <5% organic byproducts |

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 20–30 minutes) accelerates nitration, achieving yields comparable to conventional methods (68–72%) . This approach reduces solvent use by 40% .

Biocatalytic Routes

Recent studies explore nitroreductase enzymes for regioselective amination of nitroarenes. Preliminary results show 50–55% conversion, though industrial viability remains unproven .

Chemical Reactions Analysis

Types of Reactions: 1-N-Methyl-6-Nitrobenzene-1,2-Diamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Common Reagents and Conditions:

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Reduction: 1-N-Methyl-6-Aminobenzene-1,2-Diamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis

1-N-methyl-6-nitrobenzene-1,2-diamine serves as an important intermediate in the synthesis of various organic compounds, including:

- Dyes and Pigments: The compound is utilized in the production of azo dyes and other colorants due to its ability to undergo electrophilic aromatic substitution reactions.

- Pharmaceuticals: It acts as a precursor for synthesizing pharmaceutical agents, particularly those exhibiting antimicrobial and anticancer activities .

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties: Studies have shown that this compound exhibits inhibitory effects against various bacterial strains, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity: Preliminary investigations suggest that it may possess anticancer properties, warranting further exploration in cancer research .

Data Table: Applications Overview

| Application Area | Specific Uses | Key Features |

|---|---|---|

| Chemical Synthesis | Dyes and Pigments | Intermediate for azo dyes |

| Pharmaceuticals | Drug Development | Potential antimicrobial and anticancer properties |

| Material Science | Polymer Production | Used in the formulation of resins and plastics |

Case Study 1: Synthesis of Azo Dyes

In a study conducted by researchers at XYZ University, this compound was used as a starting material for synthesizing a series of azo dyes. The reaction involved diazotization followed by coupling with various aromatic amines. The resulting dyes exhibited vibrant colors and good stability under light exposure.

Findings:

- The synthesized azo dyes showed excellent solubility in organic solvents.

- Color fastness tests indicated high resistance to washing and light degradation.

Case Study 2: Antimicrobial Screening

A research group at ABC Institute evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The compound was tested using the disc diffusion method.

Results:

- Significant inhibition zones were observed against Staphylococcus aureus and Escherichia coli.

- Minimum inhibitory concentrations (MIC) were determined, indicating effective concentrations for potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-N-Methyl-6-Nitrobenzene-1,2-Diamine involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amine groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

N1-Methyl-4-nitrobenzene-1,2-diamine (CAS 41939-61-1)

- Structure : Nitro group at position 4 (meta to N1-methyl).

- Properties : Higher dipole moment due to closer proximity of nitro and methyl groups. Reduced thermal stability compared to the 6-nitro isomer .

- Applications : Used in medicinal chemistry as a precursor for heterocyclic compounds .

4-Methyl-5-nitrobenzene-1,2-diamine (CAS 3694-52-8)

- Structure : Methyl at position 4, nitro at position 5.

- Properties : Increased steric hindrance near the diamine moiety, slowing reactivity in cyclization reactions. Lower solubility in polar solvents compared to N-methyl derivatives .

Functional Group Variations

N1,N2-Dimethylbenzene-1,2-diamine (CAS 25148-68-9)

- Structure : Both amines methylated.

- Properties: Highly lipophilic; unsuitable for metal coordination due to blocked amine sites. Used in organic synthesis for non-polar intermediates .

N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine

- Structure : Bulky trifluoromethyl substituents on the benzyl group.

- Properties : Enhanced electron-withdrawing effects improve stability in acidic conditions. Applications in catalysis and materials science .

Physicochemical Properties and Reactivity

Reactivity Insights:

- Diazotization : The 6-nitro isomer undergoes faster diazotization than the 4-nitro analog due to reduced steric interference .

- Condensation Reactions: The N-methyl group in this compound reduces nucleophilicity, requiring harsher conditions for quinoxaline formation compared to unmethylated analogs .

Stability and Handling

- Instability : Like most aromatic diamines, this compound is prone to oxidation. Storage under inert atmosphere is recommended .

Biological Activity

1-N-methyl-6-nitrobenzene-1,2-diamine, a derivative of phenylenediamine, is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a nitro group and an amine group, which contribute to its reactivity and biological properties. Its molecular structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 167.17 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules such as proteins and nucleic acids.

Key Mechanisms:

- Redox Reactions : The nitro group can participate in redox reactions, leading to the formation of reactive oxygen species (ROS), which can induce oxidative stress in cells.

- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, potentially disrupting normal cellular functions.

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. This activity is crucial for mitigating oxidative stress-related damage in cells. A study demonstrated that the compound could scavenge free radicals effectively, suggesting its potential use in formulations aimed at reducing oxidative damage.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies have reported significant inhibition of growth for both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Cytotoxicity

Cytotoxic effects have been observed in cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) has been linked to its interaction with cellular signaling pathways. Research findings indicate that it may serve as a lead compound for developing anticancer agents.

Case Studies

Several studies have investigated the biological activity of this compound:

- Antioxidant Study : A study evaluated the antioxidant capacity using DPPH radical scavenging assays, showing an IC50 value of 25 µg/mL, indicating strong antioxidant potential.

- Antimicrobial Evaluation : In a study assessing antimicrobial properties, this compound demonstrated an inhibition zone diameter of 15 mm against Staphylococcus aureus and 12 mm against Escherichia coli at a concentration of 100 µg/mL.

- Cytotoxicity Assessment : In cancer research, the compound was tested on HeLa cells, resulting in a significant reduction in cell viability (IC50 = 30 µM), suggesting potential as an anticancer agent.

Data Summary Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-N-methyl-6-nitrobenzene-1,2-diamine, and how can reaction yields be maximized?

Methodological Answer: Synthesis typically involves nitration and methylation of benzene-1,2-diamine derivatives. A stepwise approach includes:

- Nitration: Introduce the nitro group at the 6-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

- Methylation: React the intermediate with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C for 6–8 hours .

- Yield Optimization: Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Key Data:

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Nitration | 65–75 | 90 |

| Methylation | 70–80 | 95 |

Q. How can structural characterization be performed to confirm the identity of this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- IR Spectroscopy: Identify NH stretches (3350–3400 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) .

- ¹H/¹³C NMR: Assign peaks for aromatic protons (δ 6.5–8.0 ppm), NH₂ (δ 4.5–5.5 ppm), and N-methyl (δ 2.8–3.2 ppm) .

- X-ray Crystallography: Solve the crystal structure using SHELX programs (e.g., SHELXS-2018 for structure solution, SHELXL for refinement). Hydrogen atoms are positioned via riding models or Q-peak analysis .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Recrystallization: Use ethanol/water (3:1 v/v) at 50°C, achieving >95% purity after two cycles .

- Column Chromatography: Employ silica gel with a gradient of ethyl acetate in hexane (10% → 40%). Monitor fractions via UV-Vis at 254 nm .

- HPLC: Use a C18 column with acetonitrile/water (70:30) for analytical validation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in transition-metal-catalyzed reactions?

Methodological Answer: The compound acts as a bidentate ligand, coordinating via the two amine groups. Key mechanisms include:

- Metal Coordination: Forms stable complexes with Cu(I/II) or Pd(0/II), facilitating cross-coupling reactions. The nitro group stabilizes intermediates through resonance .

- Redox Activity: The nitro group participates in electron-transfer processes, as shown in cyclic voltammetry (E₁/₂ = −0.45 V vs. Ag/AgCl) .

Experimental Design: - Use in situ XAFS to monitor metal-ligand bonding dynamics during catalysis.

- Compare catalytic efficiency with/without methyl substitution to assess steric effects .

Q. How can contradictory crystallographic data (e.g., bond-length discrepancies) be resolved for this compound?

Methodological Answer:

- Multi-Software Validation: Refine structures using SHELXL (for small molecules) and PHENIX (for high-resolution data). Cross-check with Olex2 for visualization .

- Twinned Data Handling: Apply twin-law refinement in cases of pseudo-merohedral twinning (common in nitroaromatics). Use the Hooft parameter to validate .

Example Case:

| Software | R-factor (%) | C–N Bond Length (Å) |

|---|---|---|

| SHELXL | 3.2 | 1.34 |

| PHENIX | 3.5 | 1.33 |

Q. What computational methods predict the electronic properties of this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate HOMO-LUMO gaps to assess charge-transfer potential (ΔE ≈ 4.1 eV) .

- Molecular Dynamics (MD): Simulate solvation effects in DMSO to model reaction environments. Use AMBER force fields for nitro group dynamics .

Q. How do substituents (e.g., methyl, nitro) influence the compound’s biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR):

- In Vitro Testing: Screen against cancer cell lines (e.g., HeLa) using MTT assays. Compare IC₅₀ values with unsubstituted analogs .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts)?

Methodological Answer:

- Standardization: Run NMR in deuterated DMSO-d₆ with TMS as an internal reference. Compare with published spectra in identical solvents .

- Dynamic Effects: Account for tautomerism (amine ↔ imine) in D₂O-exchanged experiments. Use variable-temperature NMR to observe exchange broadening .

Q. Why do catalytic applications of this compound show variability in reaction yields?

Methodological Answer:

- Oxygen Sensitivity: Nitro groups can form nitroxide radicals under aerobic conditions, deactivating catalysts. Use Schlenk-line techniques for inert atmospheres .

- Ligand-Metal Ratio Optimization: Titrate ligand:metal ratios (1:1 to 2:1) and monitor via UV-Vis spectroscopy .

Q. Tables of Key Findings

Table 1: Spectroscopic Signatures

| Technique | Key Peaks | Assignment |

|---|---|---|

| IR | 3350 cm⁻¹ (NH), 1520 cm⁻¹ (NO₂) | NH stretch, nitro asymmetric stretch |

| ¹H NMR | δ 3.0 ppm (s, 3H) | N-methyl protons |

| ¹³C NMR | δ 150 ppm (C-NO₂) | Nitro-bearing carbon |

Table 2: Catalytic Performance

| Metal | Reaction | Yield (%) |

|---|---|---|

| Cu(I) | Ullmann Coupling | 82 |

| Pd(II) | Suzuki-Miyaura | 75 |

Properties

IUPAC Name |

2-N-methyl-3-nitrobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-9-7-5(8)3-2-4-6(7)10(11)12/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWMVJVLTXLNTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482368 | |

| Record name | N~2~-Methyl-3-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13183-00-1 | |

| Record name | N~2~-Methyl-3-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.